molecular formula C21H22N6O2 B2461556 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide CAS No. 1203372-61-5

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide

Cat. No.: B2461556
CAS No.: 1203372-61-5
M. Wt: 390.447
InChI Key: GISDXRDLPGSRFG-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring, a pyridazine ring, and a pyrrolidine ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized via the reaction of hydrazine with a 1,4-diketone.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of a pyrrole derivative.

    Coupling Reactions: The final step involves coupling the pyrimidine, pyridazine, and pyrrolidine rings through amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridazine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrrolidine ring.

    Reduction Products: Reduced derivatives of the pyrimidine ring.

    Substitution Products: Substituted derivatives of the pyridazine ring.

Scientific Research Applications

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide: Unique due to its combination of pyrimidine, pyridazine, and pyrrolidine rings.

    This compound: Similar in structure but may differ in the substitution pattern on the rings.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-15-12-21(29)27(14-22-15)13-20(28)23-17-6-4-16(5-7-17)18-8-9-19(25-24-18)26-10-2-3-11-26/h4-9,12,14H,2-3,10-11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISDXRDLPGSRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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